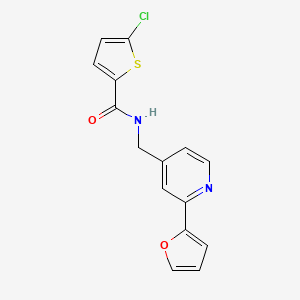

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The initial compound was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol. The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux afforded the corresponding thioamide. The thioamide was then dissolved in aqueous propan-2-ol, the solution was made alkaline by adding 5% aqueous potassium hydroxide, and 20% aqueous K3[Fe(CN)6] was added .Molecular Structure Analysis

The crystal structure of similar compounds has been reported . The structure is monoclinic, with a = 10.4329 (16)Å, b = 11.6208 (18)Å, c = 11.8268 (18)Å, β = 114.257 (5)°, V = 1307.3 (4)Å3, Z = 2 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The yield was 42%, off-white crystals, mp 202–203°C. The 1H NMR spectrum (CDCl3), δ, ppm: 6.61 d.d (1H, 4′-H, J = 3.5, 3.3 Hz), 7.21 t (1H, 6-H, J = 6.5 Hz), 7.42 d (1H, 3′-H, J = 3.3 Hz), 7.66 d (1H, 7-H, J = 7.5 Hz), 7.72 d (1H, 5′-H, J = 1.5 Hz), 8.55 d (1H, 5-H, J = 4.8 Hz) .Applications De Recherche Scientifique

- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Pinacol boronic esters, which are bench-stable and easy to purify, have found applications in Suzuki–Miyaura coupling reactions and other C–C bond-forming processes .

- Protodeboronation : While boranes efficiently undergo protodeboronation, boronic esters typically do not. However, recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the removal of the boron moiety, enabling further synthetic transformations .

- Dual CDK6 and CDK9 Inhibition : The compound has been investigated for its potential as a dual inhibitor of cyclin-dependent kinases (CDK6 and CDK9). CDKs are promising therapeutic targets in cancer treatment. Structural modifications led to the identification of compound 66 as a potent dual CDK6/9 inhibitor with balanced efficacy against both targets and improved selectivity over CDK2 .

- Chalcones : Theoretical and molecular mechanistic investigations have shown that certain chalcones containing imidazole and furan moieties exhibit cytotoxic effects against lung carcinoma cells. These compounds hold promise as potential anticancer agents .

- Structure-Activity Relationship (SAR) Studies : Researchers have explored the SAR of derivatives of this compound. By systematically modifying its structure, they aim to optimize its pharmacological properties and enhance its therapeutic potential .

Organic Synthesis and Catalysis

Antitumor Activity

Anticancer Agents

Drug Discovery and Medicinal Chemistry

Chemical Reagents and Intermediates

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-10-5-6-17-11(8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXVAWAMAHIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)

![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)

![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)